Dichlorodisilen-1-ylidene
Description
For the purposes of this article, comparisons will focus on structurally or functionally related compounds in the evidence, such as 1,1-Dichloroethene (vinylidene chloride) and Diethyldichlorosilane, which share key features like chlorine substituents or silicon-carbon bonds .
Properties
CAS No. |
20424-84-4 |
|---|---|
Molecular Formula |
Cl2Si2 |
Molecular Weight |
127.07 g/mol |
IUPAC Name |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2Si2/c1-4(2)3 |
InChI Key |
LSZGJUOYEHQGKU-UHFFFAOYSA-N |
Canonical SMILES |
[Si][Si](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodisilen-1-ylidene typically involves the reaction of dichlorosilane with a suitable base. One common method is the dehydrohalogenation of dichlorosilane using a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organosilicon compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dichlorodisilen-1-ylidene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Reduction reactions can yield silanes and other reduced silicon species.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silicon dioxide and various silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon species.
Substitution: Alkyl or aryl-substituted silicon compounds.
Scientific Research Applications
Dichlorodisilen-1-ylidene has found applications in various fields of scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications.
Medicine: Its unique properties are being investigated for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism by which dichlorodisilen-1-ylidene exerts its effects is primarily through its reactivity with various chemical species. The silicon-silicon double bond and the presence of chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound were identified in the provided materials. Existing data focus on carbon- or silicon-based chlorinated compounds.
- Key Trends : Chlorinated alkenes (e.g., 1,1-Dichloroethene) exhibit higher reactivity and toxicity than saturated analogs or silicon-containing derivatives. Silicon compounds (e.g., Diethyldichlorosilane) prioritize industrial utility over acute toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
